3,3-diphenyl-N-(propan-2-yl)propanamide
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Overview
Description
N-Isopropyl-3,3-diphenylpropanamide is an organic compound with a molecular formula of C18H21NO It is a derivative of propanamide, characterized by the presence of an isopropyl group and two phenyl groups attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3,3-diphenylpropanamide can be achieved through several methods. One common approach involves the reaction of 3,3-diphenylpropanoyl chloride with isopropylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3,3-diphenylpropanoyl chloride and isopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine.
Procedure: The 3,3-diphenylpropanoyl chloride is added dropwise to a solution of isopropylamine and triethylamine in the solvent, maintaining the temperature at around 0-5°C. The mixture is then stirred at room temperature for several hours.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of N-isopropyl-3,3-diphenylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3,3-diphenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like meta-chloroperoxybenzoic acid to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: N-isopropyl-3,3-diphenylpropanamide N-oxide.
Reduction: N-isopropyl-3,3-diphenylpropanamine.
Substitution: Various N-alkyl or N-aryl derivatives of 3,3-diphenylpropanamide.
Scientific Research Applications
N-isopropyl-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The isopropyl and phenyl groups play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its binding kinetics and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
N-isopropyl-3,3-diphenylpropanamide can be compared with other similar compounds such as:
N-phenyl-3,3-diphenylpropanamide: Lacks the isopropyl group, which may affect its binding properties and reactivity.
N-isopropyl-3,3-diphenylpropionamide: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
N-(2-isopropyl-6-methylphenyl)-3,3-diphenylpropanamide: Contains additional methyl groups, which can influence its steric and electronic properties.
The uniqueness of N-isopropyl-3,3-diphenylpropanamide lies in its specific combination of isopropyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H21NO |
---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3,3-diphenyl-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H21NO/c1-14(2)19-18(20)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,19,20) |
InChI Key |
LORYSXLRLZFJOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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